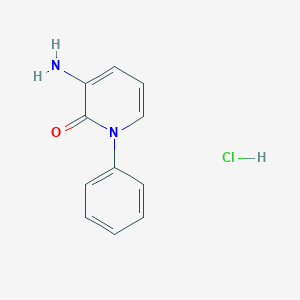

3-Amino-1-phenylpyridin-2-one;hydrochloride

Descripción

Propiedades

IUPAC Name |

3-amino-1-phenylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9;/h1-8H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUDZIQCVIISSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of N-(3-Oxoalkenyl)phenylacetamides

Base-Catalyzed Intramolecular Aldol Cyclization

A primary route involves the cyclization of N-(3-oxoalkenyl)phenylacetamides under basic conditions. Potassium tert-butoxide (KOt-Bu) in ethanol induces aldol-type cyclization, forming the pyridin-2-one core. Key steps include:

- Reagents : KOt-Bu (0.75 mmol), ethanol solvent.

- Conditions : Ice-cooling followed by stirring at room temperature.

- Yield : 64–86% for intermediate tetrahydropyridines, with subsequent hydrolysis yielding 55–67% final product.

Mechanistic Insights:

The reaction proceeds via enolate formation at the β-ketoamide, followed by intramolecular nucleophilic attack to form the six-membered ring. Substituents on the phenyl group influence reaction rates, with electron-withdrawing groups accelerating cyclization.

Hofmann Degradation of Carboxamides

Sodium Hypobromite-Mediated Rearrangement

Hofmann degradation converts carboxamides to amines, critical for introducing the 3-amino group:

- Reagents : Sodium hypobromite (NaOBr), aqueous NaOH.

- Conditions : 0–5°C to prevent over-oxidation.

- Yield : 52–58% for brominated intermediates, with subsequent HCl treatment achieving 70% conversion to hydrochloride salt.

Limitations:

Hydrolysis of Oxazolo[5,4-b]pyridine Precursors

Alkaline Ring-Opening

Oxazolo[5,4-b]pyridines undergo hydrolysis in basic media to yield 3-aminopyridin-2-ones:

Structural Confirmation:

X-ray crystallography of intermediates (e.g., 7-aryloxazolo[5,4-b]pyridines) confirms regioselectivity. The phenyl group remains intact during hydrolysis, ensuring product fidelity.

Direct Amination via Reductive Amination

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1-phenylpyridin-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Aplicaciones Científicas De Investigación

3-Amino-1-phenylpyridin-2-one;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-phenylpyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s core structure can be compared to several analogs, including:

3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one Hydrochloride

- Structure: Features a piperidine ring (saturated six-membered ring) instead of pyridinone, with a 2-ethyl substituent and a ketone group.

- The ethyl group increases lipophilicity .

3-Aminopiperidin-2-one Hydrochloride

- Structure: A piperidin-2-one scaffold with an amino group at the 3-position.

- Key Differences: The saturated ring and lactam (cyclic amide) functionality contrast with the pyridinone’s aromaticity and ketone group. This affects reactivity in nucleophilic substitution and solubility .

2-Hydroxy-3-(aminomethyl)pyridine Hydrochloride

- Structure: Pyridine ring with hydroxyl and aminomethyl substituents.

- Key Differences: The hydroxyl group introduces acidity (pKa ~6–8), enabling pH-dependent solubility, while the aminomethyl group offers additional hydrogen-bonding sites .

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Hydrochloride

- Structure : Combines a phenyl group, piperidine ring, and ketone moiety.

- Key Differences: The branched aliphatic chain and piperidine substituent may enhance membrane permeability compared to the planar pyridinone system .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|---|

| 3-Amino-1-phenylpyridin-2-one HCl | C₁₁H₁₁ClN₂O | 222.67 | Pyridinone, phenyl, amino | Not reported | High in polar solvents |

| 3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one HCl | C₁₀H₂₁ClN₂O | 220.74 | Piperidine, ethyl, ketone | Not reported | Moderate lipophilicity |

| 3-Aminopiperidin-2-one HCl | C₅H₁₁ClN₂O | 150.61 | Piperidinone, amino | Not reported | High aqueous solubility |

| 2-Hydroxy-3-(aminomethyl)pyridine HCl | C₆H₉ClN₂O | 160.60 | Pyridine, hydroxyl, aminomethyl | Not reported | pH-dependent solubility |

Notes:

- Hydrochloride salts generally exhibit higher aqueous solubility than free bases due to ionic interactions.

- Aromatic systems (e.g., pyridinone, phenyl) enhance π-π stacking interactions, influencing crystallinity and melting points .

Actividad Biológica

3-Amino-1-phenylpyridin-2-one;hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Biological Activity Overview

The compound has been investigated for various biological activities, particularly its antimicrobial and anticancer effects. Research indicates that it may interact with specific molecular targets, modulating their activity through binding to enzymes or receptors. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic potential.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 3-Amino-1-phenylpyridin-2-one;hydrochloride. It has shown effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways, although further studies are needed to elucidate the precise mechanisms involved.

Anticancer Activity

The anticancer potential of 3-Amino-1-phenylpyridin-2-one;hydrochloride has been explored in various cancer models. Notably, it has demonstrated cytotoxic effects in hypopharyngeal tumor cell lines, outperforming established chemotherapeutic agents like bleomycin in certain assays .

Case Study: Cytotoxicity in Tumor Cells

In a study involving FaDu hypopharyngeal tumor cells, the compound induced apoptosis more effectively than the reference drug. The research utilized a three-component 1,3-dipolar cycloaddition followed by an enamine reaction to synthesize derivatives that exhibited enhanced biological activity. This approach aligns with the "escape from flatland" concept in drug design, suggesting that three-dimensional structures may improve interaction with biological targets .

The mechanism of action for 3-Amino-1-phenylpyridin-2-one;hydrochloride is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways associated with growth and apoptosis.

Comparison with Similar Compounds

To better understand the uniqueness and potential advantages of 3-Amino-1-phenylpyridin-2-one;hydrochloride, a comparison with similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Aminopyridin-2-one | Lacks phenyl group | Simpler structure may result in different biological activity |

| 1-Phenylpyridin-2-one | Lacks amino group | May have different solubility and interaction profiles |

| 2-Amino-4,6-disubstituted-3-cyanopyridine | Different substituents | May exhibit distinct pharmacological properties |

3-Amino-1-phenylpyridin-2-one;hydrochloride stands out due to its combination of amino, phenyl, and pyridinone groups, which may enhance its interaction with biological targets compared to its analogs.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of 3-Amino-1-phenylpyridin-2-one;hydrochloride. Future studies should aim to:

- Conduct comprehensive pharmacokinetic and toxicity assessments.

- Explore structure-activity relationships (SAR) to optimize its therapeutic profile.

- Investigate its efficacy in vivo using animal models.

Q & A

Q. What are the established synthetic routes for 3-Amino-1-phenylpyridin-2-one;hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of phenylpyridine precursors with amine donors under acidic conditions. For example, analogous pyridine derivatives are synthesized via nucleophilic substitution of halogenated intermediates with ammonia, followed by HCl treatment to form the hydrochloride salt . Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity.

- Temperature : Reactions often proceed at 80–100°C under reflux .

- Stoichiometry : Excess ammonia (2–3 eq.) ensures complete substitution .

Table 1 : Comparison of synthetic approaches for related hydrochloride salts:

| Precursor | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloropyridine | Ethanol | 80 | 72 | |

| 4-Methylpiperidine | DMF | 100 | 65 |

Q. How is the structural integrity of 3-Amino-1-phenylpyridin-2-one;hydrochloride validated?

- Methodological Answer : Characterization employs multi-spectroscopic and crystallographic techniques:

- XRD : Monoclinic crystal systems (e.g., space group P21/c) confirm molecular packing .

- NMR : NMR (DMSO-d6) peaks at δ 8.2–8.5 ppm indicate aromatic protons; δ 3.5–4.0 ppm suggests NH groups .

- IR : Stretching vibrations at 3200–3400 cm (N–H) and 1650 cm (C=O) confirm functional groups .

Q. What are the solubility and stability considerations for handling this compound in aqueous solutions?

- Methodological Answer :

- Solubility : Hydrochloride salts are generally water-soluble (>50 mg/mL at 25°C) but may require sonication for full dissolution .

- Stability :

- Store lyophilized powder at -20°C under inert gas (N) to prevent hydrolysis .

- Avoid repeated freeze-thaw cycles for stock solutions; use within 1 month .

- pH Sensitivity : Adjust to pH 4–6 for long-term stability, as extreme acidity (<2) degrades the pyridinone ring .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 3-Amino-1-phenylpyridin-2-one;hydrochloride?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., kinases). Parameters include grid boxes centered on ATP-binding pockets and Lamarckian genetic algorithms .

- DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- ADMET Prediction : SwissADME evaluates bioavailability (%ABS = 65–80) and blood-brain barrier permeability (BBB+ likely due to logP ~2.5) .

Q. What strategies optimize synthetic routes to improve yield and purity?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial matrix (variables: temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a study on pyrazole derivatives achieved 85% yield using 10% Pd/C in ethanol at 90°C .

- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/ACN gradient) to resolve byproducts .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine peaks at 1650 cm) to adjust reaction kinetics .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts)?

- Methodological Answer :

- Mechanistic Analysis : For unexpected rearrangements (e.g., pyridinone → imidazopyridine), conduct LC-MS/MS to identify intermediates. Compare fragmentation patterns with reference libraries .

- Isotopic Labeling : Use -labeled ammonia to trace nitrogen migration pathways during synthesis .

- Control Experiments : Repeat reactions under inert atmospheres to rule out oxidative side reactions .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Kinase Inhibition : Use HTRF® kinase assays (e.g., EGFR, IC determination) with ATP concentrations mimicking physiological levels (1 mM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549) with 48-hour exposure and normalization to untreated controls .

- ROS Modulation : DCFH-DA staining in HEK293 cells quantifies oxidative stress under varying doses (10–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.